molecular formula C11H13NO4 B1619138 (4-Ethoxy-benzoylamino)-acetic acid CAS No. 51220-52-1

(4-Ethoxy-benzoylamino)-acetic acid

Cat. No. B1619138
CAS RN: 51220-52-1
M. Wt: 223.22 g/mol
InChI Key: GPMRNXJNBIOINZ-UHFFFAOYSA-N
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Description

(4-Ethoxy-benzoylamino)-acetic acid, also known as 4-EBA, is a naturally occurring organic compound belonging to the class of carboxylic acids. It is a derivative of the amino acid phenylalanine and is found in many plant species. 4-EBA has been studied for its potential therapeutic applications due to its ability to modulate the activity of certain enzymes and receptors.

Scientific Research Applications

Synthesis of Novel Derivatives

Research has demonstrated the utility of (4-Ethoxy-benzoylamino)-acetic acid derivatives in the synthesis of novel compounds. For instance, a study by El‐Faham et al. (2013) utilized OxymaPure/DIC for synthesizing a series of α-ketoamide derivatives, showcasing the compound's application in producing novel benzoyl amino acid ester derivatives with potential bioactive properties (El‐Faham et al., 2013).

Aldehyde Dehydrogenase Inhibition

A study by Conway et al. (1999) explored the inhibition of yeast aldehyde dehydrogenase (AlDH) in vitro by derivatives of benzenesulfohydroxamic acid, identifying compounds that could serve as dual-action inhibitors of AlDH in vivo, hinting at potential therapeutic applications (Conway et al., 1999).

Local Anesthetic and Antiaggregating Activities

The synthesis and evaluation of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates have shown significant local anesthetic and platelet antiaggregating activities, comparable to acetylsalicylic acid, which suggests the therapeutic potential of these derivatives in medical applications (Mosti et al., 1994).

Reactivity and Biological Activity Studies

Further research into the reactivity of esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids has revealed their nootropic, antihypoxic, and anabolic activities, indicating the broad applicability of these compounds in developing treatments for various conditions (Kolisnyk et al., 2018).

properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-9-5-3-8(4-6-9)11(15)12-7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMRNXJNBIOINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359092
Record name (4-Ethoxy-benzoylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-benzoylamino)-acetic acid

CAS RN

51220-52-1
Record name (4-Ethoxy-benzoylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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